molecular formula C14H14O4 B13364639 Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate

Cat. No.: B13364639
M. Wt: 246.26 g/mol
InChI Key: NDSNTVYPHAXUNS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is an organic compound belonging to the naphthoate family It is characterized by its aromatic structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-6-methoxy-3-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-oxo-6-methoxy-3-methyl-1-naphthoate.

    Reduction: Formation of 2-hydroxy-6-methoxy-3-methyl-1-naphthylmethanol.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-6-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-hydroxy-6-methoxy-3-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O4/c1-8-6-9-7-10(17-2)4-5-11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3

InChI Key

NDSNTVYPHAXUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=C1O)C(=O)OC

Origin of Product

United States

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